An In-depth Technical Guide to the Basic Properties of (S)-2-Amino-3-cyclobutylpropanoic Acid
An In-depth Technical Guide to the Basic Properties of (S)-2-Amino-3-cyclobutylpropanoic Acid
Introduction
In the landscape of modern drug discovery and development, non-proteinogenic amino acids (NPAAs) represent a critical class of molecules that offer a vast and fertile ground for therapeutic innovation. These unique building blocks, not found in the canonical set of 22 proteinogenic amino acids, provide medicinal chemists with the tools to modulate the pharmacological properties of peptide-based drugs, enhancing their stability, potency, and bioavailability.[1] Among the diverse array of NPAAs, (S)-2-Amino-3-cyclobutylpropanoic acid stands out as a compound of significant interest. Its distinct structural feature, a cyclobutyl group, imparts specific conformational constraints and lipophilic character, making it a valuable component in the design of novel therapeutics.
This technical guide provides a comprehensive exploration of the core basic properties of (S)-2-Amino-3-cyclobutylpropanoic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical characteristics that govern its behavior in biological systems. By synthesizing theoretical principles with practical experimental insights, this guide aims to equip the reader with a thorough understanding of this promising NPAA.
Physicochemical Properties and Basicity
The basicity of an amino acid is a fundamental property that dictates its charge state at a given pH, thereby influencing its solubility, lipophilicity, and interactions with biological targets. For (S)-2-Amino-3-cyclobutylpropanoic acid, its basic character is primarily attributed to the alpha-amino group.
Chemical Structure and its Influence on Basicity
The molecular structure of (S)-2-Amino-3-cyclobutylpropanoic acid features a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a cyclobutylmethyl side chain. The presence of both an acidic (carboxyl) and a basic (amino) group makes it an amphoteric molecule.[2]
Caption: Chemical structure of (S)-2-Amino-3-cyclobutylpropanoic acid.
The basicity of the amino group is influenced by the electron-donating or withdrawing nature of the adjacent groups. In this case, the alkyl side chain has a mild electron-donating effect, which slightly increases the electron density on the nitrogen atom, making it a stronger base compared to glycine.
Quantitative Assessment of Basicity
| Property | Predicted/Estimated Value | Rationale/Reference |
| pKa₁ (-COOH) | ~2.3 | Based on the pKa of alanine (2.34).[3][4] |
| pKa₂ (-NH₃⁺) | ~9.7 | Estimated based on the pKa of alanine (9.69).[3] |
| Isoelectric Point (pI) | ~6.0 | Calculated as (pKa₁ + pKa₂)/2.[5][6] |
| Predicted LogP | ~ -0.8 to -1.4 | Estimated based on the computed XLogP3-AA for (S)-2-Amino-3-cyclopentylpropanoic acid (-0.8) and the computed XLogP3 for the racemic mixture (-1.4).[7][8] |
Note: These values are estimations and should be confirmed by experimental determination.
At a pH below its pI, the molecule will carry a net positive charge, while at a pH above its pI, it will have a net negative charge. At the isoelectric point, the amino acid exists predominantly as a zwitterion with no net charge.[2][9] This property is critical for techniques like isoelectric focusing.
The cyclobutyl side chain contributes to the lipophilicity of the molecule. A higher LogP value compared to smaller aliphatic amino acids like alanine is expected, which can influence its ability to cross cell membranes.
Experimental Protocols for Characterization
To provide a comprehensive understanding, this section details the standard experimental procedures for determining the key physicochemical properties of (S)-2-Amino-3-cyclobutylpropanoic acid.
Potentiometric Titration for pKa Determination
This is a classic and accurate method for determining the pKa values of ionizable groups.
Principle: A solution of the amino acid is titrated with a strong acid and a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Protocol:
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Sample Preparation: Prepare a 0.1 M solution of (S)-2-Amino-3-cyclobutylpropanoic acid in deionized water.
-
Titration with Acid:
-
Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.
-
Calibrate a pH meter and place the electrode in the solution.
-
Titrate with a standardized 0.1 M HCl solution, adding small increments (e.g., 0.5 mL) of the acid.
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Record the pH after each addition.
-
Continue the titration until the pH drops significantly.
-
-
Titration with Base:
-
Repeat the process with a fresh 20 mL aliquot of the amino acid solution, this time titrating with a standardized 0.1 M NaOH solution.
-
Continue the titration until the pH rises significantly.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added for both titrations.
-
The first pKa (pKa₁) is the pH at the point where half of the carboxyl groups are deprotonated (during the base titration).
-
The second pKa (pKa₂) is the pH at the point where half of the amino groups are protonated (during the acid titration).
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Caption: Workflow for pKa determination by potentiometric titration.
Shake-Flask Method for LogP/LogD Measurement
This method is the gold standard for determining the partition coefficient (LogP) and distribution coefficient (LogD).
Principle: The compound is partitioned between two immiscible phases (typically n-octanol and water), and the concentration in each phase is measured at equilibrium. LogP is the logarithm of the ratio of the concentrations in the organic and aqueous phases for the neutral species. LogD is the ratio at a specific pH, accounting for all ionic species.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of a specific pH for LogD) with n-octanol.
-
Sample Preparation: Prepare a stock solution of (S)-2-Amino-3-cyclobutylpropanoic acid in the aqueous phase.
-
Partitioning:
-
Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Let the phases separate completely.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the amino acid in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
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LogP (or LogD) = log ([Concentration in octanol] / [Concentration in aqueous phase])
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Implications in Drug Development and Research
The basic properties of (S)-2-Amino-3-cyclobutylpropanoic acid have significant implications for its use in drug development.
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Pharmacokinetics: The charge state of the molecule at physiological pH (around 7.4) will influence its absorption, distribution, metabolism, and excretion (ADME) profile. As the estimated pI is around 6.0, the molecule will carry a net negative charge at physiological pH, which can affect its ability to cross the blood-brain barrier and other biological membranes.
-
Formulation Development: The solubility of the compound is pH-dependent. Understanding its pKa values is crucial for developing stable and effective formulations. For instance, solubility is generally lowest at the isoelectric point.
-
Target Binding: The charge of the amino and carboxyl groups can play a critical role in forming ionic interactions with the active site of a target protein or enzyme.
-
Peptide Synthesis: As a building block for peptides, the cyclobutyl group can introduce conformational rigidity, which can lead to peptides with improved metabolic stability and receptor binding affinity.
Conclusion
(S)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid with promising potential in drug discovery. Its basic properties, governed by its amino and carboxylic acid moieties, are critical determinants of its physicochemical and biological behavior. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its expected properties based on theoretical principles and data from structural analogs. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its pKa and LogP values. A thorough understanding of these fundamental characteristics is paramount for the rational design and development of novel therapeutics incorporating this unique amino acid. Future research should focus on the experimental validation of these properties and the exploration of its applications in medicinal chemistry.
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